Cas no 1093971-94-8 (2(1H)-Pyridinone, 3-hydroxy-4-methyl-)

2(1H)-Pyridinone, 3-hydroxy-4-methyl- 化学的及び物理的性質
名前と識別子
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- 2(1H)-Pyridinone, 3-hydroxy-4-methyl-
- 2,3-Dihydroxy-4-methylpyridine
- 3-hydroxy-4-methyl-1H-pyridin-2-one
- 3-Hydroxy-4-methylpyridin-2(1H)-one
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- インチ: 1S/C6H7NO2/c1-4-2-3-7-6(9)5(4)8/h2-3,8H,1H3,(H,7,9)
- InChIKey: VYMPTTZFHLDQOE-UHFFFAOYSA-N
- SMILES: OC1C(NC=CC=1C)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 203
- XLogP3: 0
- トポロジー分子極性表面積: 49.3
2(1H)-Pyridinone, 3-hydroxy-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024000519-250mg |
2,3-Dihydroxy-4-methylpyridine |
1093971-94-8 | 97% | 250mg |
$673.20 | 2023-09-04 | |
Alichem | A024000519-1g |
2,3-Dihydroxy-4-methylpyridine |
1093971-94-8 | 97% | 1g |
$1596.00 | 2023-09-04 | |
Alichem | A024000519-500mg |
2,3-Dihydroxy-4-methylpyridine |
1093971-94-8 | 97% | 500mg |
$980.00 | 2023-09-04 |
2(1H)-Pyridinone, 3-hydroxy-4-methyl- 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2(1H)-Pyridinone, 3-hydroxy-4-methyl-に関する追加情報
2(1H)-Pyridinone, 3-hydroxy-4-methyl- (CAS No. 1093971-94-8): A Comprehensive Overview
2(1H)-Pyridinone, 3-hydroxy-4-methyl- (CAS No. 1093971-94-8) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique pyridinone scaffold and specific functional groups, has been the subject of numerous studies due to its potential therapeutic applications and biological activities.
The pyridinone core is a versatile and widely studied heterocyclic structure known for its ability to form stable complexes with various metal ions and its potential to modulate biological processes. The presence of the 3-hydroxy and 4-methyl substituents further enhances the compound's chemical and biological properties, making it a valuable candidate for drug discovery and development.
Recent research has highlighted the multifaceted roles of 2(1H)-Pyridinone, 3-hydroxy-4-methyl- in various biological systems. For instance, studies have shown that this compound exhibits potent antioxidant properties, which can help protect cells from oxidative stress and damage. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the antioxidant activity of 2(1H)-Pyridinone, 3-hydroxy-4-methyl- makes it a promising candidate for the development of novel therapeutic agents.
In addition to its antioxidant properties, 2(1H)-Pyridinone, 3-hydroxy-4-methyl- has been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a critical component of many chronic diseases. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. These findings suggest that 2(1H)-Pyridinone, 3-hydroxy-4-methyl- may have therapeutic potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2(1H)-Pyridinone, 3-hydroxy-4-methyl- have also been studied extensively. Its stability in physiological conditions, bioavailability, and metabolic profile are crucial factors that determine its suitability as a drug candidate. Recent studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, which are essential for effective drug delivery.
Furthermore, the safety profile of 2(1H)-Pyridinone, 3-hydroxy-4-methyl- has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for further clinical development.
In the context of drug discovery, 2(1H)-Pyridinone, 3-hydroxy-4-methyl- has been used as a lead compound for structure-activity relationship (SAR) studies. By modifying the substituents on the pyridinone scaffold, researchers aim to optimize the compound's biological activity and pharmacological properties. These efforts have led to the identification of several analogs with enhanced potency and selectivity for specific targets.
The application of computational methods such as molecular docking and molecular dynamics simulations has also played a crucial role in understanding the interactions between 2(1H)-Pyridinone, 3-hydroxy-4-methyl- and its biological targets. These studies provide insights into the binding modes and mechanisms of action of this compound, which can guide the rational design of more effective derivatives.
In conclusion, 2(1H)-Pyridinone, 3-hydroxy-4-methyl- (CAS No. 1093971-94-8) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in antioxidant therapy, anti-inflammatory treatment, and drug discovery make it an important molecule for further research and development. As ongoing studies continue to unravel its full potential, 2(1H)-Pyridinone, 3-hydroxy-4-methyl- may emerge as a valuable therapeutic agent in various medical fields.
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